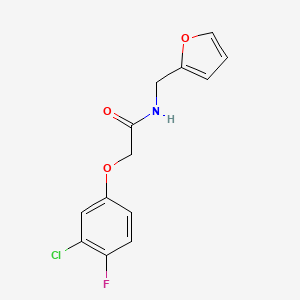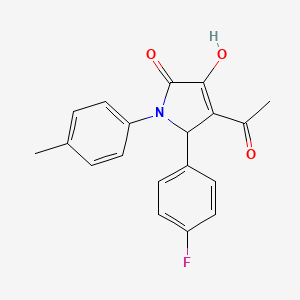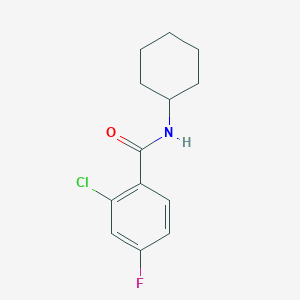
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW441756, is a selective and potent antagonist of the human and rat peroxisome proliferator-activated receptor (PPAR) δ. It has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Mechanism of Action
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective and potent antagonist of PPARδ, which is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By blocking the activation of PPARδ, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide inhibits the expression of genes involved in lipid metabolism, glucose uptake, and inflammation, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, it has been reported to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to improve insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic genes. It has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to increase energy expenditure by activating brown adipose tissue (BAT) and thermogenesis. It has also been shown to reduce liver fat accumulation by inhibiting the expression of lipogenic genes and increasing the expression of genes involved in fatty acid oxidation.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a selective and potent antagonist of PPARδ, which allows for specific targeting of this nuclear receptor. It has also been extensively studied in various disease models, providing a wealth of data and knowledge for further research.
However, there are also some limitations to the use of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life, which requires frequent dosing and may lead to inconsistent results. It is also relatively expensive, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide. In cancer research, further studies are needed to determine its efficacy and safety in combination with chemotherapy and radiation therapy. In diabetes research, more studies are needed to investigate its long-term effects on glucose homeostasis and insulin sensitivity. In metabolic disorder research, future studies could focus on its potential use as a treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is a selective and potent antagonist of PPARδ with potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders. Its mechanism of action involves the inhibition of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand its therapeutic potential and develop it as a treatment option for various diseases.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been reported to reduce inflammation and oxidative stress in diabetic animals.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to increase energy expenditure and reduce body weight in animal models of obesity. It has also been reported to improve lipid metabolism and reduce liver fat accumulation in obese animals.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNPYGVDUQMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103853 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)




![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)
![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)